molecular formula C10H10F3N B13057674 (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13057674
M. Wt: 201.19 g/mol
InChI Key: LRRHLLIATWWVCM-VIFPVBQESA-N
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Description

“(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine” is a chiral amine featuring a propenylamine backbone attached to a 2-(trifluoromethyl)phenyl group. The compound’s stereochemistry at the C1 position (S-configuration) and the electron-withdrawing trifluoromethyl (–CF₃) substituent on the aromatic ring are critical to its physicochemical and biological properties. The molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.1 g/mol.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1

InChI Key

LRRHLLIATWWVCM-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-[2-(Trifluoromethyl)phenyl]-2-propenal

  • Starting from the corresponding trifluoromethyl-substituted aryl bromide, a Grignard reaction is employed using magnesium turnings in anhydrous diethyl ether under inert atmosphere at 0 °C.
  • The arylmagnesium bromide intermediate is then treated with copper(I) iodide to form a cuprate species.
  • This intermediate undergoes formylation to yield 3-[2-(trifluoromethyl)phenyl]-2-propenal with high yield and purity.

Preparation of 3-[2-(Trifluoromethyl)phenyl]-2-propen-1-ol

  • The aldehyde is reduced using sodium borohydride in aqueous medium at low temperature (0–5 °C) to give the corresponding allylic alcohol.
  • The reaction mixture is extracted with toluene, washed, and concentrated to isolate the alcohol intermediate in approximately 74% yield.

Formation of the Chiral Allylic Amine

Condensation with Chiral Amine

  • The aldehyde intermediate is reacted with (R)-1-(1-naphthyl)ethylamine in the presence of titanium isopropoxide at 10–15 °C.
  • This step forms an imine intermediate with stereochemical induction from the chiral amine.
  • The mixture is stirred for 6 hours to ensure complete condensation.

Catalytic Hydrogenation

  • The imine solution is subjected to catalytic hydrogenation using 5% palladium on carbon at 0–5 °C under 1 kg/cm² hydrogen pressure.
  • This reduces the imine to the corresponding chiral amine, preserving the (1S) stereochemistry.
  • The catalyst is removed by filtration, and the product is isolated.

Alternative Synthetic Strategies

Wittig Reaction for Allylic Side Chain Construction

  • A Wittig reaction can be employed to construct the allylic side chain by reacting 2-acetophenone derivatives with methyltriphenylphosphonium bromide and sodium bis(trimethylsilyl)amide in toluene.
  • The reaction is conducted under low temperatures (-78 °C) and refluxed for 16–48 hours to ensure completion.
  • This approach allows for the preparation of substituted allylic alcohols that can be further transformed into amines.

Transition-Metal Catalyzed Hydroamination

  • Modern methods utilize transition-metal catalysis (Rh, Ir, Ru) for hydroamination of alkenes or allenes to directly form chiral allylic amines.
  • Rhodium catalysts with chiral ligands (e.g., Josiphos) enable enantioselective hydroamination of vinyl arenes, including trifluoromethyl-substituted derivatives.
  • These methods achieve excellent enantioselectivities (up to 99% ee) and yields under mild conditions, offering an alternative to classical reductive amination.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Grignard formation Mg(s), diethyl ether, 0 °C 0 °C, reflux 2.25 h High Formation of arylmagnesium intermediate
Formylation to aldehyde CuI (0.15 eq), electrophile Room temperature High Preparation of 3-[2-(trifluoromethyl)phenyl]-2-propenal
Reduction to allylic alcohol NaBH4 aqueous solution 0–5 °C, 2 h 74 Conversion to 3-[2-(trifluoromethyl)phenyl]-2-propen-1-ol
Imine formation with chiral amine (R)-1-(1-naphthyl)ethylamine, Ti(OiPr)4 10–15 °C, 6 h - Stereoselective imine intermediate formation
Catalytic hydrogenation 5% Pd/C, H2 1 kg/cm² 0–5 °C - Reduction to this compound
Wittig reaction (alternative) Methyltriphenylphosphonium bromide, NaHMDS, toluene -78 °C to reflux - Construction of allylic side chain
Transition-metal catalyzed hydroamination Rh, Ir, Ru catalysts with chiral ligands Mild (RT–120 °C) Up to 99 Enantioselective direct amination

Research Findings and Considerations

  • The use of titanium isopropoxide in imine formation enhances stereochemical control by coordinating to the aldehyde and amine, facilitating selective condensation.
  • Catalytic hydrogenation under mild conditions preserves the stereochemistry introduced during imine formation.
  • Transition-metal catalyzed hydroamination offers a streamlined route with fewer steps and high enantioselectivity, but requires expensive catalysts and ligand systems.
  • Wittig reactions provide versatility in preparing various substituted allylic alcohols, which can be converted into amines, but may involve longer reaction times and purification steps.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related analogs, focusing on substituent effects, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Use Cases References
(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine C₁₀H₁₀F₃N 201.1 – Chiral (S)-configuration
– 2-(Trifluoromethyl)phenyl group
– Propenylamine backbone
Drug intermediates, agrochemicals
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine C₁₀H₁₂ClN 181.66 – 4-Chloro-3-methylphenyl substituent
– Lacks trifluoromethyl group
Research chemical (no specified activity)
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea C₁₇H₂₁F₆N₃S 413.42 – Bis(trifluoromethyl)phenyl group
– Thiourea functional group
– Cyclohexyl-dimethylamino moiety
Enzyme inhibitors, receptor ligands
(R)-2-Phenyl-1-propylamine C₉H₁₃N 135.21 – Simple phenyl group
– Propylamine backbone
– (R)-configuration
Pharmaceutical intermediate
2-(3-Ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine C₁₉H₁₄F₆N₄O₂S 512.39 – Dual imidazo heterocycles
– Multiple –CF₃ and sulfonyl groups
Agrochemicals (pesticides)

Key Findings

Substituent Effects :

  • The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing capacity compared to the 4-chloro-3-methylphenyl analog . This may improve membrane permeability and resistance to oxidative metabolism.
  • In contrast, bis(trifluoromethyl)phenyl derivatives (e.g., ) exhibit higher molecular weights (>400 g/mol) and reduced bioavailability due to steric bulk .

Stereochemical Influence :

  • The (1S)-configuration distinguishes the target compound from racemic mixtures or enantiomers like (R)-2-phenyl-1-propylamine , which may exhibit divergent binding affinities in chiral environments .

The target compound’s primary amine group offers nucleophilic reactivity for salt formation or conjugation . Imidazo heterocycles in patent compounds () prioritize pesticidal activity via π-π stacking and hydrophobic interactions, whereas the propenylamine backbone of the target compound may favor simpler synthetic routes .

Thermodynamic and Kinetic Properties: The trifluoromethyl group increases thermal stability and reduces basicity compared to non-fluorinated analogs (e.g., (R)-2-phenyl-1-propylamine) . Allylic (propenyl) systems may confer conformational flexibility, enhancing target engagement compared to rigid heterocycles .

Biological Activity

(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound notable for its unique structural characteristics, including a trifluoromethyl group attached to a phenyl ring and a prop-2-enylamine side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

The molecular formula of this compound is C11H12F3N, with a molecular weight of approximately 215.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design and development.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl substitutions, such as this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against MRSA
This compound816
(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine48
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine1020

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been explored. Studies suggest that the compound may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. The structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance or diminish this activity .

Table 2: Anti-inflammatory Effects

Compound NameIC50 (µM)Effect on NF-κB Activity (%)
This compound6.5 ± 1.0-9%
(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine5.0 ± 0.5-15%
ControlN/ABaseline

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and microbial resistance. The trifluoromethyl group significantly influences binding affinities and selectivity towards these targets, enhancing the compound's pharmacological profile .

Case Studies

In a recent study exploring the efficacy of various enylamines, this compound was tested alongside other structurally related compounds. The findings revealed that this compound not only inhibited bacterial growth but also exhibited lower cytotoxicity compared to analogs lacking the trifluoromethyl group .

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